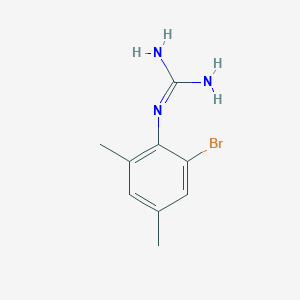
1-(2-Bromo-4,6-dimethylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4,6-dimethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and the synthesis of heterocycles. The compound’s structure features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-4,6-dimethylphenylamine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial production methods may involve more efficient and scalable processes, such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
化学反应分析
1-(2-Bromo-4,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form heterocyclic compounds.
科学研究应用
1-(2-Bromo-4,6-dimethylphenyl)guanidine has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s bromine atom and methyl groups also contribute to its binding affinity and specificity .
相似化合物的比较
1-(2-Bromo-4,6-dimethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
This compound vs. 1-(2-Chloro-4,6-dimethylphenyl)guanidine: The presence of a bromine atom in the former compound imparts different reactivity and binding properties compared to the chlorine atom in the latter.
This compound vs. 1-(2-Bromo-4,6-dimethylphenyl)thiourea: The guanidine moiety in the former compound provides different chemical and biological properties compared to the thiourea moiety in the latter.
属性
分子式 |
C9H12BrN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC 名称 |
2-(2-bromo-4,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChI 键 |
NHEAGBFICRXDQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)N=C(N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
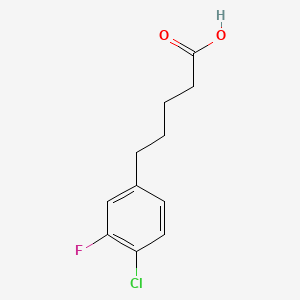
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
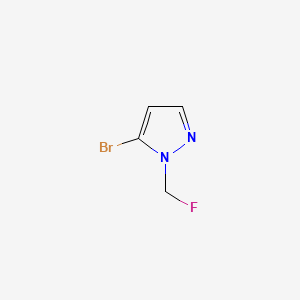
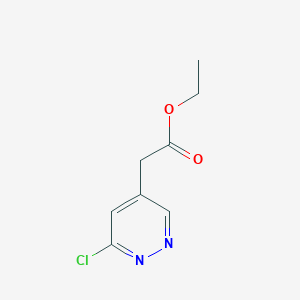
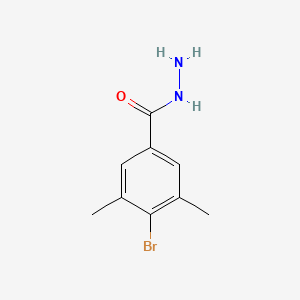
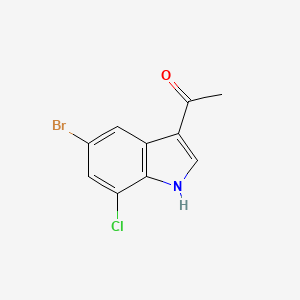


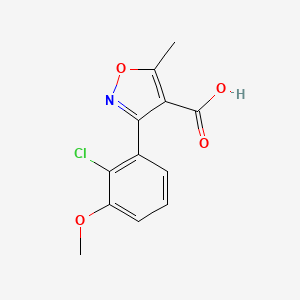
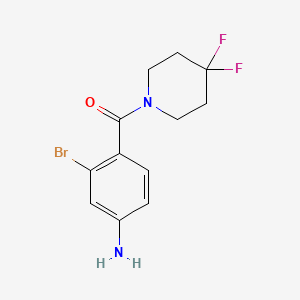
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
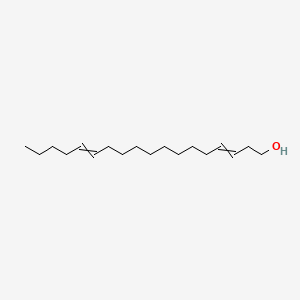
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
